molecular formula C20H20N2O3 B11328472 4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11328472
M. Wt: 336.4 g/mol
InChI Key: PEJRCUYUIVWPQQ-UHFFFAOYSA-N
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Description

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 8-propoxyquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide is unique due to the presence of the propoxyquinoline moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

4-methoxy-N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-13-25-18-11-10-17(16-5-4-12-21-19(16)18)22-20(23)14-6-8-15(24-2)9-7-14/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

PEJRCUYUIVWPQQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OC)C=CC=N2

Origin of Product

United States

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